molecular formula C9H8BrNO4 B1490063 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid CAS No. 146884-05-1

3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid

Cat. No.: B1490063
CAS No.: 146884-05-1
M. Wt: 274.07 g/mol
InChI Key: OTQJUBTXGZWKKA-UHFFFAOYSA-N
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Description

3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid is an organic compound with the molecular formula C9H8BrNO4 It is characterized by the presence of a bromine atom, a hydroxyl group, and a hydroxyimino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by the introduction of the hydroxyimino group. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of hydroxylamine to introduce the hydroxyimino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-4-hydroxyphenyl)-2-oxo-propanoic acid.

    Reduction: Formation of 3-(3-Bromo-4-hydroxyphenyl)-2-aminopropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxyphenylacetic acid
  • 3-Bromo-4-hydroxyphenylpropanoic acid
  • 3-Bromo-4-hydroxyphenylbutanoic acid

Uniqueness

3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid is unique due to the presence of both a hydroxyimino group and a bromine atom, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-6-3-5(1-2-8(6)12)4-7(11-15)9(13)14/h1-3,12,15H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJUBTXGZWKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid
Reactant of Route 2
3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid
Reactant of Route 3
3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid
Reactant of Route 4
3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid
Reactant of Route 5
3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid

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